While the exact mechanism of action of NB001 is not fully understood, research suggests it indirectly influences AC1 activity without directly inhibiting the enzyme. [] NB001's effect on AC1 appears to be downstream of N-methyl-D-aspartate receptors (NMDAR), as its analgesic effects are blocked by NMDAR antagonists. [] Studies also show that NB001 can reduce the up-regulation of the NMDA GluN2B receptor and decrease NMDA receptor-mediated currents, suggesting its involvement in modulating glutamatergic signaling. [] Additionally, NB001 has been found to block the induction of long-term potentiation (LTP) in the ACC, a key cellular mechanism for chronic pain. [, , ]
Modulation of Cortical Plasticity: NB001 appears to influence cortical plasticity associated with pain processing. It inhibits LTP in the ACC, suggesting its ability to modulate synaptic plasticity related to chronic pain. [, , , ]
Ethanol-Induced Locomotor Sensitization: NB001 prevents ethanol-induced locomotor sensitization and associated increases in NMDA receptor phosphorylation and function in the dorsal medial striatum of mice. [] This suggests a potential role for AC1 in ethanol-induced behavioral sensitization.
Antidepressant-Like Effects: Research suggests that NB001 may mediate the antidepressant-like effects of tropisetron on a mouse model of maternal separation stress, indicating a potential link between AC1 activity and depression. []
Topical Antiviral Nanoemulsion: A topical nanoemulsion formulation of NB001 (NB-001) has been studied for its potential as a treatment for recurrent cold sores. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: